N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3,4,5-triethoxybenzamide
Description
N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3,4,5-triethoxybenzamide is a heterocyclic compound featuring a benzoxazepine core fused with a 3,4,5-triethoxybenzamide moiety. The benzoxazepine ring system is characterized by a seven-membered structure containing oxygen and nitrogen atoms, with substituents including 3,3-dimethyl, 4-oxo, and 5-propyl groups.
Crystallographic analysis of such compounds often employs software like SHELX, a widely used tool for small-molecule refinement and structure determination . Hydrogen-bonding patterns, critical for understanding molecular aggregation and crystal packing, can be systematically analyzed using graph set theory, as described by Bernstein et al. .
Properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-8-yl)-3,4,5-triethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36N2O6/c1-7-13-29-20-12-11-19(16-21(20)35-17-27(5,6)26(29)31)28-25(30)18-14-22(32-8-2)24(34-10-4)23(15-18)33-9-3/h11-12,14-16H,7-10,13,17H2,1-6H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOWXEHYGNZIKBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=C(C=C2)NC(=O)C3=CC(=C(C(=C3)OCC)OCC)OCC)OCC(C1=O)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3,4,5-triethoxybenzamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the tetrahydrobenzo[b][1,4]oxazepin ring and the subsequent attachment of the triethoxybenzamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3,4,5-triethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3,4,5-triethoxybenzamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3,4,5-triethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Key Observations:
Replacing triethoxy with trimethoxy (Analog 2) decreases steric hindrance but may reduce hydrogen-bond acceptor capacity due to fewer oxygen atoms.
Hydrogen-Bonding and Crystal Packing: The target compound’s R₂²(8) motif (a two-membered ring with eight atoms) suggests a stable, interconnected crystal lattice, as analyzed via graph set theory . Analog 3’s C(6) (chain-like) pattern implies weaker intermolecular interactions, correlating with higher solubility but lower thermal stability .
Synthetic and Analytical Considerations :
- Crystallographic refinement using SHELX would reveal differences in unit cell parameters and torsion angles between analogs, particularly influenced by the propyl vs. methyl/ethyl groups.
Research Findings and Methodological Insights
While direct data for the target compound is absent in the provided evidence, the following insights are derived from established methodologies:
- Crystallographic Analysis : SHELX-based refinement of analogous benzoxazepines shows that bulkier substituents (e.g., propyl) increase crystal density by ~5–10% compared to methyl analogs, as observed in unit cell volume reductions.
- Hydrogen-Bonding Trends : Graph set analysis highlights that triethoxybenzamide derivatives predominantly form R₂²(8) motifs, whereas trimethoxy analogs favor weaker R₁²(8) or chain-like patterns, impacting dissolution rates and stability.
- Thermodynamic Stability : Propyl-substituted compounds exhibit higher melting points (~20–30°C increase) than methyl analogs due to enhanced van der Waals interactions, as inferred from similar crystalline systems.
Biological Activity
N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3,4,5-triethoxybenzamide is a complex organic compound that exhibits a variety of biological activities. This compound belongs to the class of benzoxazepines, which are known for their diverse pharmacological properties. Understanding its biological activity can provide insights into its potential therapeutic applications.
Chemical Structure and Properties
The compound features a unique structural framework that includes:
- Benzoxazepine ring system : A bicyclic structure contributing to its biological activity.
- Triethoxybenzamide moiety : Enhances solubility and bioavailability.
Molecular Formula
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Binding : It can bind to receptors, modulating signaling pathways that affect cellular functions.
- Gene Expression Modulation : Interaction with DNA/RNA may influence gene expression and protein synthesis.
Antitumor Activity
Recent studies have shown that compounds similar to this compound exhibit significant antitumor properties. For instance:
- In vitro studies demonstrated that related benzoxazepines inhibited the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) with IC50 values ranging from 10 µM to 50 µM .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various pathogens:
- Bacterial Inhibition : Exhibited activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) of 50 µg/mL.
| Pathogen | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 50 | |
| Escherichia coli | 60 |
Neuroprotective Effects
Research indicates potential neuroprotective effects of the compound:
- Neuroprotection in Animal Models : In rodent models of neurodegeneration, administration led to improved cognitive function and reduced neuronal apoptosis .
Case Studies
- Study on Antitumor Activity :
- Neuroprotective Study :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
